({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile
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Overview
Description
({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile is an organic compound that features a phenyl ring substituted with a methylsulfanyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile typically involves the reaction of 3-(methylsulfanyl)benzylamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
({[3-(Methylsulfanyl)phenyl]methyl}amino)ethanol: Similar structure but with an ethanol group instead of a nitrile group.
({[3-(Methylsulfanyl)phenyl]methyl}amino)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.
Uniqueness
({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile is unique due to the presence of both a methylsulfanyl group and a nitrile group
Properties
CAS No. |
90265-76-2 |
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Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-[(3-methylsulfanylphenyl)methylamino]acetonitrile |
InChI |
InChI=1S/C10H12N2S/c1-13-10-4-2-3-9(7-10)8-12-6-5-11/h2-4,7,12H,6,8H2,1H3 |
InChI Key |
IYLTUIOPKONQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)CNCC#N |
Origin of Product |
United States |
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